molecular formula C9H11NO B8785893 4-Methyl-1,3-dihydro-2-benzofuran-5-amine

4-Methyl-1,3-dihydro-2-benzofuran-5-amine

Cat. No. B8785893
M. Wt: 149.19 g/mol
InChI Key: QMUNGVHKZHNRLG-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dihydro-2-benzofuran-5-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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properties

Product Name

4-Methyl-1,3-dihydro-2-benzofuran-5-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-methyl-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C9H11NO/c1-6-8-5-11-4-7(8)2-3-9(6)10/h2-3H,4-5,10H2,1H3

InChI Key

QMUNGVHKZHNRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-iodo-1,3-dihydro-2-benzofuran-5-amine (563 g, 2.16 mmol) in 1,4-dioxane (15 mL) under N2 was added CsF (1.15 g, 7.56 mmol), MeB(OH)2 (387 g, 6.47 mmol) and PdCl2(DPPF) (176 mg, 0.216 mmol). The mixture was heated at 80° C. for 4 h. The mixture was cooled to room temperature and then diluted with EtOAc (40 mL) and water (40 mL). The mixture was filtered through Celite. The organic layer was separated and the aqueous layer was extracted with EtOAc (2×15 mL). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 4-methyl-1,3-dihydro-2-benzofuran-5-amine. LCMS calc.=150.1; found=149.9 (M+H)+. 1H NMR (500 MHz, CDCl3): δ 6.92 (d, J=7.8 Hz, 1H); 6.66 (d, J=7.9 Hz, 1H); 5.11 (s, 4H); 3.63 (br s, 2H); 2.08 (s, 3H)
Quantity
563 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
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387 g
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reactant
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15 mL
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solvent
Reaction Step One
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176 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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